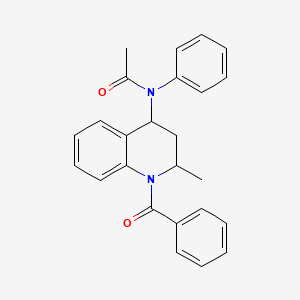

N-(1-benzoyl-2-methyl-3,4-dihydro-2H-quinolin-4-yl)-N-phenylacetamide

Description

Properties

IUPAC Name |

N-(1-benzoyl-2-methyl-3,4-dihydro-2H-quinolin-4-yl)-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O2/c1-18-17-24(27(19(2)28)21-13-7-4-8-14-21)22-15-9-10-16-23(22)26(18)25(29)20-11-5-3-6-12-20/h3-16,18,24H,17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTPBHSOTKJMPKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2=CC=CC=C2N1C(=O)C3=CC=CC=C3)N(C4=CC=CC=C4)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzoyl-2-methyl-3,4-dihydro-2H-quinolin-4-yl)-N-phenylacetamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

Introduction of Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation, where the quinoline derivative reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Formation of Phenylacetamide: The final step involves the reaction of the benzoylated quinoline with phenylacetyl chloride in the presence of a base like pyridine to form N-(1-benzoyl-2-methyl-3,4-dihydro-2H-quinolin-4-yl)-N-phenylacetamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Palladium-Catalyzed Cross-Coupling Reactions

The compound’s quinoline core enables participation in Pd-mediated transformations:

Buchwald-Hartwig Amination

Used to form C–N bonds between aromatic halides and amines:

| Substrate | Catalyst System | Ligand | Yield (%) | Source |

|---|---|---|---|---|

| 2-Bromocinnamamide | Pd(OAc)₂ (0.05 equiv) | Xantphos | 63–96 | |

| 4-Bromoarylquinolin-2(1H)-one | Pd₂(dba)₃ (0.1 equiv) | dppf | 85–92 |

-

Key Conditions :

Cyclization Reactions

Intramolecular cyclization is central to forming the tetrahydroquinoline scaffold:

Heck Reaction/Cyclization Tandem

A pseudo-domino process combining Heck coupling and Buchwald-Hartwig amination:

text2-Bromocinnamamide + Aryl iodide → Intermediate → Cyclized quinolin-2(1H)-one

DBU-Mediated Cyclodehydration

Facilitates ring closure via base-induced elimination:

| Starting Material | Base | Product | Yield (%) | Source |

|---|---|---|---|---|

| 3-Alkylquinolin-2(1H)-one | DBU | N-Hydroxyquinolin-2(1H)-one | 57–78 | |

| Malonamide derivatives | DBU | Spirobis[3,4-dihydroquinolin-2(1H)-ones] | 99 |

Acylation of the Tetrahydroquinoline Core

Benzoylation at the N1 position using benzoyl chlorides:

| Reagent | Conditions | Yield (%) | Source |

|---|---|---|---|

| 3-Chlorobenzoyl chloride | Et₃N, CH₂Cl₂, 0°C → rt | 88 | |

| 4-Nitrobenzoyl chloride | Pd-BINAP complex, reflux | 91 |

Acetamide Group Modifications

-

Hydrolysis : Lithium hydroxide (LiOH) in THF/H₂O cleaves the acetamide to carboxylic acids .

-

Alkylation : Reacts with prop-2-ynyl bromide under Pd catalysis to introduce alkyne substituents .

Stereochemical Outcomes

Chiral Pd catalysts induce enantioselectivity in spirocyclic derivatives:

| Catalyst | Substrate | ee (%) | Source |

|---|---|---|---|

| Pd-BINAP | Malonamide derivatives | 70 | |

| Pd-Xantphos | 4-Arylquinolin-2(1H)-one | 85–88 |

Stability and Side Reactions

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that N-(1-benzoyl-2-methyl-3,4-dihydro-2H-quinolin-4-yl)-N-phenylacetamide exhibits significant anti-inflammatory properties. A study highlighted its effectiveness in modulating inflammatory responses in vitro and in vivo, suggesting potential applications in treating conditions such as asthma and other inflammatory diseases .

Anticancer Properties

The compound has been investigated for its anticancer effects. In vitro studies demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. Its mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

Preliminary studies have shown that this compound possesses antimicrobial properties against several bacterial strains. Its efficacy against resistant strains highlights its potential as a new antimicrobial agent .

Case Study 1: Anti-inflammatory Effects

In a controlled study, N-(1-benzoyl-2-methyl-3,4-dihydro-2H-quinolin-4-yl)-N-phenylacetamide was administered to animal models of asthma. The results indicated a marked reduction in airway inflammation and hyperresponsiveness compared to control groups. This suggests a promising avenue for treating allergic diseases .

Case Study 2: Anticancer Research

A series of experiments were conducted using human cancer cell lines treated with varying concentrations of the compound. Results showed a dose-dependent inhibition of cell growth, with significant apoptotic effects observed at higher concentrations. These findings support the need for further investigation into its potential as an anticancer drug .

Data Tables

Mechanism of Action

The mechanism of action of N-(1-benzoyl-2-methyl-3,4-dihydro-2H-quinolin-4-yl)-N-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Core Scaffold Differences

- Target Compound: Contains a 3,4-dihydro-2H-quinoline scaffold with a benzoyl substitution.

- Fentanyl Analogs (e.g., Acetyl-alpha-methylfentanyl, Methoxyacetyl fentanyl) : Feature a piperidine ring substituted with phenethyl or modified phenethyl groups. The N-phenylacetamide group is attached to the piperidine nitrogen .

- Antimicrobial/Antioxidant N-Phenylacetamides: Derivatives such as benzotriazole-substituted N-phenylacetamides retain the acetamide group but lack fused aromatic rings like quinoline or piperidine .

Functional Group Analysis

| Compound Class | Core Scaffold | Key Substituents | Pharmacophore Alignment with Fentanyl* |

|---|---|---|---|

| Target Quinoline Derivative | Quinoline | Benzoyl, methyl, dihydroquinoline | Partial (aromatic N-ring) |

| Fentanyl Analogs | Piperidine | Phenethyl, methoxy, fluorinated groups | Full (mu-opioid receptor binding) |

| Antioxidant N-Phenylacetamide | Benzotriazole/Simple aryl | Hydroxyphenyl, methoxyphenyl | None |

*Fentanyl pharmacophore requires (1) a nitrogen-containing 5–7-membered ring and (2) an attached nitrogen with aromatic/lipophilic groups .

Pharmacological Activity

Opioid Receptor Affinity

- Fentanyl Analogs : Exhibit high affinity for mu-opioid receptors due to piperidine-phenethyl interactions. For example, acetylfentanyl (N-(1-phenethylpiperidin-4-yl)-N-phenylacetamide) has ~15x lower potency than fentanyl but retains significant opioid activity .

- Target Quinoline Derivative: No direct evidence of mu-opioid receptor binding. The quinoline scaffold may instead interact with non-opioid targets, such as kinases or antimicrobial enzymes, given structural parallels to bioactive quinolines (e.g., chloroquine derivatives).

Non-Opioid Bioactivity

- Antimicrobial N-Phenylacetamides : Compounds like N-(4-methoxyphenyl)acetamide derivatives demonstrate fungicidal and bactericidal activity, likely due to dithiocarbamate functional groups .

- Antioxidant Derivatives: Benzotriazole-substituted N-phenylacetamides (e.g., compound 72) exhibit radical-scavenging activity via phenolic or heterocyclic moieties .

Legal and Regulatory Status

- Fentanyl Analogs : Broadly classified as Schedule I substances globally. Examples include methoxyacetyl fentanyl (N-(1-phenethylpiperidin-4-yl)-N-phenyl-2-methoxyacetamide) and 4’-methyl acetyl fentanyl, both prohibited under U.S. and international law .

- Target Quinoline Derivative: Not listed in controlled substance schedules as of 2025, likely due to structural divergence from regulated opioid pharmacophores .

Biological Activity

N-(1-benzoyl-2-methyl-3,4-dihydro-2H-quinolin-4-yl)-N-phenylacetamide is a compound of interest due to its potential biological activities, particularly in neuropharmacology and as a therapeutic agent. This article reviews the synthesis, mechanisms of action, and biological effects of this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 384.5 g/mol. Its structure features a quinoline moiety which is significant for its biological activity (PubChem) .

Synthesis

The synthesis of N-(1-benzoyl-2-methyl-3,4-dihydro-2H-quinolin-4-yl)-N-phenylacetamide typically involves the reaction of appropriate benzoyl derivatives with 2-methyl-3,4-dihydroquinoline intermediates. Various synthetic routes have been explored to optimize yield and purity, including alkylation reactions that modify the amine functionalities present in the compound (PMC) .

Anticonvulsant Activity

Research indicates that derivatives of N-(1-benzoyl-2-methyl-3,4-dihydro-2H-quinolin-4-yl)-N-phenylacetamide exhibit notable anticonvulsant properties. In animal models, these compounds have been evaluated using the maximal electroshock (MES) test and pentylenetetrazole (PTZ) models. For instance, certain derivatives demonstrated significant protection against seizures induced by MES at doses ranging from 100 to 300 mg/kg. The most effective compounds showed delayed onset but prolonged duration of action (PMC) .

Table 1: Anticonvulsant Activity Summary

| Compound ID | Dose (mg/kg) | MES Protection | Time Point |

|---|---|---|---|

| 12 | 100 | Effective | 0.5 h |

| 13 | 300 | Effective | 4 h |

| 19 | 300 | Effective | Both |

| 24 | 100 | Effective | 0.5 h |

The anticonvulsant activity is attributed to the compound's ability to modulate neuronal voltage-sensitive sodium channels. The structure–activity relationship (SAR) studies suggest that specific modifications to the quinoline core can enhance binding affinity and efficacy against seizures (PMC) .

Additional Biological Activities

Beyond anticonvulsant effects, preliminary studies have indicated potential anti-inflammatory properties. The compound may interact with various neuroinflammatory pathways, although detailed mechanisms remain under investigation.

Case Studies

In a recent study focusing on neuroinflammation, N-(1-benzoyl-2-methyl-3,4-dihydro-2H-quinolin-4-yl)-N-phenylacetamide was tested for its ability to inhibit microglial activation in vitro. Results showed a significant reduction in pro-inflammatory cytokine production, indicating its potential as an anti-inflammatory agent in neurodegenerative diseases (RSC Advances) .

Table 2: In Vitro Anti-inflammatory Activity

| Test Condition | Cytokine Level Reduction (%) |

|---|---|

| Control | - |

| Compound Treatment | 45% |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(1-benzoyl-2-methyl-3,4-dihydro-2H-quinolin-4-yl)-N-phenylacetamide, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis typically involves constructing the quinoline core via cyclization of substituted anilines with ketones, followed by functionalization with benzoyl and phenylacetamide groups. Key steps include:

- Quinoline formation : Use of Skraup or Friedländer reactions under acidic conditions.

- Amidation : Coupling of intermediates (e.g., 4-aminoquinoline derivatives) with benzoyl chloride and phenylacetic acid derivatives via carbodiimide-mediated reactions (e.g., EDC/HOBt) .

- Optimization : Adjust solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and catalyst loading to improve yields (target >85%) .

Q. Which spectroscopic and chromatographic techniques are critical for structural confirmation and purity assessment?

- Analytical workflow :

- NMR : - and -NMR to confirm substitution patterns (e.g., quinoline protons at δ 7.5–8.5 ppm, acetamide carbonyl at ~168 ppm) .

- IR : Stretch frequencies for amide C=O (~1650–1680 cm) and quinoline C=N (~1600 cm) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]) and fragmentation patterns .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity >98% .

Q. How can solubility and stability be evaluated under physiological conditions for preclinical studies?

- Methods :

- Solubility : Shake-flask assays in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C, quantified via UV-Vis .

- Stability : Incubate in plasma or liver microsomes (human/rodent) to assess metabolic degradation (LC-MS/MS monitoring) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies enhance target selectivity for N-(1-benzoyl-2-methyl-3,4-dihydro-2H-quinolin-4-yl)-N-phenylacetamide derivatives?

- Approach :

- Core modifications : Introduce electron-withdrawing groups (e.g., -NO, -CF) to the quinoline ring to modulate electron density and receptor binding .

- Side-chain variations : Replace phenylacetamide with heteroaromatic groups (e.g., pyridyl) to reduce off-target effects, as seen in TRPM4 inhibitor studies .

- Data-driven design : Use molecular docking (AutoDock Vina) and MD simulations to predict binding affinities for target vs. non-target proteins .

Q. What strategies resolve discrepancies between in vitro potency and in vivo efficacy?

- Case study : Acetyl fentanyl analogs showed high μ-opioid receptor affinity in vitro (IC <10 nM) but variable LD in vivo (e.g., 9.3 mg/kg in mice vs. 62 mg/kg for fentanyl) .

- Solutions :

- Pharmacokinetic profiling : Measure bioavailability (%F), tissue distribution (e.g., brain-to-plasma ratio), and metabolite formation (CYP450 assays) .

- Species-specific metabolism : Compare rodent vs. human liver microsome data to identify interspecies differences .

Q. How can off-target effects be mechanistically investigated and minimized?

- Methods :

- Proteome-wide screening : Use affinity chromatography or thermal shift assays to identify unintended protein targets .

- Transcriptomics : RNA-seq of treated cells to detect pathways altered by off-target interactions (e.g., NF-κB, MAPK) .

- Selectivity optimization : Introduce steric hindrance (e.g., methyl groups) to block non-target binding pockets .

Q. What are the best practices for designing analogs with improved pharmacokinetics?

- Guidelines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.